molecular formula C19H21N3O5 B12037019 N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide CAS No. 764655-90-5

N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide

Cat. No.: B12037019
CAS No.: 764655-90-5
M. Wt: 371.4 g/mol
InChI Key: ASRJGSDXSDUMFD-RGVLZGJSSA-N
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Description

N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide is an oxamide derivative of significant interest in medicinal chemistry and cancer research. This compound is structurally characterized by its oxamide core, which serves as a privileged scaffold for the development of potent kinase inhibitors. Its primary research value lies in its potential to function as a multi-targeted tyrosine kinase inhibitor, with a particular focus on pathways involved in angiogenesis and tumor proliferation. The design of this molecule incorporates features analogous to known VEGFR-2 inhibitors, such as the critical (2,4,5-trimethoxyphenyl)methylideneamino moiety, which is intended to target the enzyme's ATP-binding site. Researchers are investigating this compound to elucidate its precise mechanism of action, its inhibitory potency against a panel of kinases, and its efficacy in disrupting downstream signaling cascades like the MAPK/ERK pathway. Current studies utilize this reagent in in vitro assays to assess its anti-proliferative effects on various cancer cell lines and in ex vivo models to evaluate its impact on endothelial tube formation, a key step in angiogenesis. The compound serves as a valuable chemical probe for understanding the structure-activity relationships of oxamide-based inhibitors and for validating new targets in oncological and cardiovascular disease research.

Properties

CAS No.

764655-90-5

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-16(26-3)17(27-4)10-15(13)25-2/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

ASRJGSDXSDUMFD-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Biological Activity

N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple fluorophenyl groups and a hexahydroquinoline core. The molecular formula is C23H22F2N2OC_{23}H_{22}F_2N_2O, with a molecular weight of approximately 394.43 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, anti-inflammatory drug, and inhibitor of specific enzymes.

1. Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines. For example:

  • Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 12.5 µM. This suggests that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

2. Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses:

  • Mechanism : It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition assays indicated that it has an IC50 value of 15 µM against COX-2, making it a candidate for further development as an anti-inflammatory agent.

3. Enzyme Inhibition

The compound's ability to inhibit enzymes involved in various biological processes has been extensively studied:

Enzyme TargetIC50 Value (µM)Notes
COX-120Moderate inhibition observed
COX-215Significant inhibition
AChE25Potential for neuroprotective effects
BChE30Less potent compared to AChE

The mechanisms underlying the biological activities of N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involve:

  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in cancer cells.
  • Inhibition of Cell Proliferation : By targeting specific signaling pathways associated with cell growth and survival.

Research Findings

A comprehensive study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of this compound. The findings indicated that:

  • Synthesis : The compound was synthesized via a multi-step reaction involving key intermediates.
  • Biological Evaluation : In vitro tests confirmed its efficacy against various cancer cell lines and its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds similar to N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as therapeutic agents in treating infections .

Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects that may be attributed to its ability to interact with cellular pathways involved in cell proliferation and survival .

Coordination Chemistry

Schiff Base Complexes
N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals has been explored extensively. For example, the synthesis of metal complexes using this compound has revealed enhanced biological activities compared to the uncoordinated ligand. These metal-ligand interactions can lead to improved solubility and bioavailability of the compounds .

Material Science

Polymeric Applications
In material science, derivatives of N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The integration of such organic compounds into polymers can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Study 1: Antimicrobial Evaluation

A study conducted on Schiff base derivatives indicated that N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide exhibited significant antimicrobial activity against Bacillus cereus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effectiveness at low concentrations.

Organism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 25 µM.

Cell Line IC50 (µM)
MCF-725
HeLa30

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate precursor amines and aldehydes:
Reaction :

C20H22N3O5HCl aq N 4 methylphenyl oxalamic acid+2,4,5trimethoxybenzaldehyde+NH3\text{C}_{20}\text{H}_{22}\text{N}_3\text{O}_5\xrightarrow{\text{HCl aq }}\text{N 4 methylphenyl oxalamic acid}+2,4,5-\text{trimethoxybenzaldehyde}+\text{NH}_3

Conditions :

Acid StrengthTemperatureYieldReference
1M HCl80°C, 2 hr92%
0.5M H₂SO₄60°C, 4 hr85%

Key Findings :

  • Hydrolysis is reversible under alkaline conditions (pH >10) due to imine reformation .

  • Stability in neutral/buffered solutions exceeds 48 hours.

Acetylation Reactions

The free amine (-NH-) in the oxamide core reacts with acetylating agents:
Reaction :

C20H22N3O5+(CH3CO)2OC22H24N3O6+CH3COOH\text{C}_{20}\text{H}_{22}\text{N}_3\text{O}_5+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{C}_{22}\text{H}_{24}\text{N}_3\text{O}_6+\text{CH}_3\text{COOH}

Conditions :

ReagentCatalystYieldReference
Acetic anhydridePyridine78%
Acetyl chlorideDMAP82%

Structural Impact :

  • Acetylation at the oxamide NH reduces hydrogen-bonding capacity, altering solubility.

  • No reactivity observed at hydrazone NH under these conditions .

Metal Complexation

The compound acts as a tridentate ligand via:

  • Hydrazone nitrogen

  • Oxamide carbonyl oxygen

  • Methoxy oxygen (optional)

Example Reaction with Cu(II) :

C20H22N3O5+CuCl2[Cu(C20H20N3O5)Cl]+2HCl\text{C}_{20}\text{H}_{22}\text{N}_3\text{O}_5+\text{CuCl}_2\rightarrow [\text{Cu}(\text{C}_{20}\text{H}_{20}\text{N}_3\text{O}_5)\text{Cl}]+2\text{HCl}

Reported Complexes :

Metal SaltStoichiometryGeometryMagnetic Moment (μB)Reference
CuCl₂1:1Square planar1.73
Ni(NO₃)₂1:2Octahedral3.12
RuCl₃1:1Trigonal bipyramidal1.98

Applications :

  • Cu(II) complexes show 4.8× enhanced antimicrobial activity vs. free ligand .

  • Ru(III) complexes exhibit redox-mediated catalytic activity in alkene oxidation .

Methoxy Substitution Reactions

The 2,4,5-trimethoxy group undergoes selective demethylation or nitration:

a. Demethylation (Selective at 4-OCH₃) :

C20H22N3O5+BBr3C19H20N3O5+CH3Br\text{C}_{20}\text{H}_{22}\text{N}_3\text{O}_5+\text{BBr}_3\rightarrow \text{C}_{19}\text{H}_{20}\text{N}_3\text{O}_5+\text{CH}_3\text{Br}

Conditions :

  • BBr₃ (3 eq), CH₂Cl₂, -20°C → 25°C, 6 hr → 67% yield

b. Nitration :

C20H22N3O5+HNO3H2SO4C20H21N4O8+H2O\text{C}_{20}\text{H}_{22}\text{N}_3\text{O}_5+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{20}\text{H}_{21}\text{N}_4\text{O}_8+\text{H}_2\text{O}

Regioselectivity :

  • Nitration occurs at the 6-position of the trimethoxybenzene ring .

  • Yield: 54% under 0°C, 2 hr conditions .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E→Z isomerization:

Key Data :

ParameterValueReference
Quantum yield (Φ)0.32 ± 0.03
Half-life (t₁/₂)12.4 min (in MeOH)
Thermal reversion98% E-form at 25°C (24 hr)

Applications :

  • Used in photoswitchable metal-organic frameworks (MOFs) .

Biological Interactions

a. Enzyme Binding :

  • Inhibits acetylcholinesterase (AChE) via π-π stacking with Trp286 (IC₅₀ = 2.05 μM) .

  • Binds human serum albumin (HSA) with Kₐ = 1.8×10⁴ M⁻¹ .

b. Prodrug Activation :

  • Undergoes hepatic CYP3A4-mediated oxidation to release 2,4,5-trimethoxybenzaldehyde .

Comparison with Similar Compounds

Key Structural Features :

  • Oxamide core : Enhances hydrogen-bonding capacity and molecular rigidity.
  • 2,4,5-Trimethoxyphenyl group: Known to improve membrane permeability and target engagement in anticancer agents .

Structural and Functional Analogues

Table 1: Structural and Bioactivity Comparison of Selected Compounds
Compound Name & ID Molecular Formula Key Substituents Biological Activity (Cell Line) Source
Target Compound C19H21N3O6 4-methylphenyl, 2,4,5-trimethoxyphenyl Data limited; inferred SAR from analogs
Compound 33 (2,4,5-Trimethoxyphenyl) Not specified 2,4,5-Trimethoxyphenyl IC50: Lower potency vs. 3,4,5-trimethoxy (except MCF7)
3-(4-Methoxyphenyl)-N'-[(E)-(2,4,5-TMP)methylene]pyrazole-5-carbohydrazide C21H22N4O5 Pyrazole core, 4-methoxyphenyl Neuroprotection (EC50 = 2.59 µM, HBMEC-2)
2-{[4-(4-Methylphenyl)triazol-3-yl]thio}-N'-[2,4,5-TMP]acetohydrazide C27H27N5O4S Triazole-thioacetate core Data limited; structural similarity suggests potential cytotoxicity
(E)-N-(4-Hydroxy-3-methoxybenzyl)-3-(2,4,5-TMP)acrylamide C20H22N2O5 Acrylamide core, hydroxyl group Neuroprotection (EC50 = 3.26 µM, SH-SY5Y)

Abbreviations : TMP = Trimethoxyphenyl.

Key Observations :

Substituent Position Effects: The 2,4,5-trimethoxyphenyl group (as in the target compound) shows selective potency in MCF7 cells compared to 3,4,5-trimethoxyphenyl analogs, which are generally more active in other cell lines (e.g., HeLa) .

Core Structure Impact :

  • Oxamide vs. Acrylamide : Acrylamide derivatives (e.g., compound 59 in ) exhibit stronger neuroprotection due to extended conjugation and hydrogen-bonding capacity.
  • Pyrazole vs. Triazole : Pyrazole-based carbohydrazides () show moderate activity, while triazole-thioacetohydrazides () may leverage sulfur’s electron-rich properties for target binding.

Hydroxyl groups (e.g., compound 59 in ) improve antioxidant activity but may reduce metabolic stability.

Structure-Activity Relationship (SAR) Trends

  • Methoxy Group Positioning :
    • 2,4,5-Trimethoxyphenyl : Optimal for MCF7 cytotoxicity but less effective in other lines (e.g., HeLa) .
    • 3,4,5-Trimethoxyphenyl : Broader antiproliferative activity due to symmetric substitution enhancing DNA intercalation .
  • Linker Flexibility :
    • Rigid oxamide cores (target compound) may restrict conformational freedom, reducing off-target effects compared to flexible acrylamides .
  • Steric and Electronic Effects :
    • The 4-methyl group in the target compound likely reduces steric hindrance compared to bulkier substituents, favoring target binding.

Preparation Methods

Stepwise Synthesis via Oxamide Intermediate

The compound is typically synthesized through a three-step process:

  • Acylation of 4-methylaniline : Reaction with ethyl oxalyl chloride forms the oxalate ester intermediate.

  • Hydrazide formation : Saponification and subsequent treatment with hydrazine hydrate yields the oxamide hydrazide.

  • Condensation with 2,4,5-trimethoxybenzaldehyde : Hydrazone formation via Schiff base condensation.

Key Reaction:

4-methylaniline+ethyl oxalyl chlorideEt3N, CH2Cl2ethyl oxo(4-methylphenylamino)acetateNH2NH2,EtOHoxamide hydrazide2,4,5-trimethoxybenzaldehydeTarget compound\text{4-methylaniline} + \text{ethyl oxalyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{ethyl oxo(4-methylphenylamino)acetate} \xrightarrow{\text{NH}2\text{NH}_2, \text{EtOH}} \text{oxamide hydrazide} \xrightarrow{\text{2,4,5-trimethoxybenzaldehyde}} \text{Target compound}

Detailed Experimental Protocols

Synthesis of Ethyl Oxo(4-methylphenylamino)acetate

Reagents :

  • 4-methylaniline (1.8 mL, 20 mmol)

  • Ethyl oxalyl chloride (2.2 mL, 20 mmol)

  • Triethylamine (2.8 mL, 20 mmol) in CH2_2Cl2_2.

Procedure :

  • Add ethyl oxalyl chloride dropwise to 4-methylaniline and Et3_3N in CH2_2Cl2_2 at 0°C.

  • Stir at room temperature for 2 hours.

  • Evaporate solvent to obtain the ester (yield: 98%).

Characterization :

  • IR (KBr) : 3346 cm1^{-1} (N–H), 1704 cm1^{-1} (C=O).

Formation of Oxamide Hydrazide

Reagents :

  • Ethyl oxo(4-methylphenylamino)acetate (3.74 g, 19 mmol)

  • Hydrazine hydrate (1.13 mL, 23 mmol) in ethanol.

Procedure :

  • Reflux the ester with hydrazine hydrate in ethanol for 2 hours.

  • Filter the precipitate and wash with cold ethanol (yield: 90%).

Characterization :

  • Mp : 217–219°C.

  • IR (KBr) : 3319 cm1^{-1} (N–H), 1668 cm1^{-1} (C=O).

Condensation with 2,4,5-Trimethoxybenzaldehyde

Reagents :

  • Oxamide hydrazide (3.12 g, 15 mmol)

  • 2,4,5-trimethoxybenzaldehyde (15 mmol) in ethanol.

Procedure :

  • Reflux the hydrazide and aldehyde in ethanol for 4–6 hours.

  • Cool, filter, and recrystallize from ethanol (yield: 75–85%).

Characterization :

  • 1^1H NMR (DMSO-d6_6) : δ 2.35 (s, 3H, CH3_3), 3.80–3.85 (m, 9H, OCH3_3), 7.25–8.10 (m, 7H, Ar–H), 10.20 (s, 1H, N–H).

  • HRMS : m/z 371.4 [M+H]+^+.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

SolventCatalystTemp (°C)Time (h)Yield (%)
EthanolNone80678
MethanolAcetic acid70582
THF65868

Key Findings :

  • Ethanol without catalyst provides optimal yield and purity.

  • Acid catalysis (e.g., acetic acid) marginally improves reaction rate but complicates purification.

Stereochemical Control

The E-configuration of the hydrazone is confirmed by:

  • NOESY NMR : No coupling between the imine proton and aromatic protons of the aldehyde.

  • X-ray crystallography (analogous structures): Antiperiplanar arrangement of the oxamide and trimethoxyphenyl groups.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield78%72%
Purity (HPLC)98.5%97.2%
Reaction Time6 hours7 hours

Challenges :

  • Prolonged drying times for the hydrazide intermediate at scale.

  • Recrystallization requires 3:1 ethanol/water (v/v) for consistent purity.

Alternative Methods and Innovations

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.

  • Outcome : 85% yield, reduced side products.

Solid-State Mechanochemical Synthesis

  • Procedure : Ball-mill oxamide hydrazide and aldehyde with K2_2CO3_3.

  • Yield : 70% in 2 hours, no solvent.

Quality Control and Analytical Data

Purity Assessment

MethodCriteriaResult
HPLC (C18 column)Retention time: 8.2 min98.5% purity
TLC (SiO2_2, EtOAc)Rf_f = 0.45Single spot

Stability Studies

ConditionDegradation Over 6 Months
25°C, sealed<2%
40°C, 75% RH8%

Q & A

Q. What are the key synthetic steps for preparing N-(4-methylphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Alkylation of a precursor (e.g., 2,4,5-trimethoxyphenyl-substituted aniline) using agents like 2-chloroacetonitrile or ethyl bromoacetate under basic conditions to introduce functional groups .
  • Step 2 : Formation of the Schiff base (imine) via condensation of the amine with an aldehyde or ketone derivative. The E-configuration is stabilized by steric and electronic factors during reaction optimization .
  • Step 3 : Oxamide core assembly through coupling reactions, often using carbodiimide-based reagents (e.g., EDC/HOBt) in polar aprotic solvents like DMF .
  • Yield Optimization : Crystallization from methanol or ethanol improves purity, with yields ranging from 56% to 99% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and Schiff base geometry (E vs. Z) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed m/z 404.1138 matches calculated for C18_{18}H23_{23}NO6_6S+^+Na+^+) .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry. Software like SHELXL refines crystallographic data, with R-factors < 0.05 for high-resolution structures .

Advanced Research Questions

Q. How do methoxy substituents on the phenyl rings influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :
  • 2,4,5-Trimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl : The 2,4,5-trimethoxy configuration shows reduced antiproliferative potency against HeLa cells compared to 3,4,5-trimethoxy analogs but retains activity in MCF7 breast cancer cells. This suggests cell-line-specific interactions .
  • Methoxy Positioning : Removing a methoxy group (e.g., from 2,4,5- to 2,4-substituted) decreases neuroprotective activity (EC50_{50} increases from 2.41 µM to >5 µM), highlighting the role of substitution density in hydrogen bonding and membrane permeability .
  • Table 1 : Cytotoxicity Data for Analogous Compounds
Substituent PatternCell Line (IC50_{50}, µM)Reference
2,4,5-TrimethoxyMCF7: 1.2 ± 0.3
3,4,5-TrimethoxyHeLa: 0.8 ± 0.2
2,4-DimethoxyHBMEC-2: 5.91 ± 0.16

Q. How can conflicting SAR data across cell lines be resolved?

  • Methodological Approach :
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., tubulin inhibition for 2,4,5-trimethoxy derivatives in MCF7 cells) .
  • Membrane Permeability Assays : Compare cellular uptake via LC-MS/MS to rule out bioavailability discrepancies .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and putative targets (e.g., binding pockets in β-tubulin) to explain selectivity .

Q. What computational tools aid in structural analysis and refinement?

  • Software Recommendations :
  • SHELX Suite : For X-ray data refinement. SHELXL handles small-molecule crystallography, while SHELXD/E assist in solving phases for complex structures .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in neuroprotection assays .
  • Mercury (CCDC) : Visualizes crystallographic packing and hydrogen-bonding networks critical for stability .

Q. How to design neuroprotection assays for this compound?

  • Experimental Design :
  • Cell Models : Use hydrogen peroxide-damaged SH-SY5Y or HBMEC-2 neuronal cells to mimic oxidative stress .
  • Dose-Response Curves : Measure EC50_{50} values (e.g., 2.41 µM for HBMEC-2 cells) using MTT or Calcein-AM viability assays .
  • Control Compounds : Compare to known antioxidants (e.g., butylated hydroxyanisole) to benchmark efficacy .

Data Contradiction Analysis

Q. Why does the 2,4,5-trimethoxyphenyl group show variable potency across studies?

  • Key Factors :
  • Solubility Differences : Higher logP (3.19) for 2,4,5-trimethoxy derivatives may reduce aqueous solubility, limiting bioavailability in certain assays .
  • Metabolic Stability : Cytochrome P450-mediated demethylation of methoxy groups can generate inactive metabolites, affecting IC50_{50} values in prolonged assays .
  • Crystallographic Artifacts : Polymorphism or solvent inclusion in crystal lattices may alter measured bioactivity. Always validate with amorphous or co-crystallized forms .

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